A Technical Guide to the Spectral Analysis of [4-(Methylamino)oxan-4-yl]methanol
A Technical Guide to the Spectral Analysis of [4-(Methylamino)oxan-4-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical overview of the spectroscopic characterization of the novel compound [4-(Methylamino)oxan-4-yl]methanol. Given the absence of publicly available experimental spectra for this specific molecule, this document leverages advanced spectral prediction algorithms and foundational spectroscopic principles to serve as a robust reference for researchers. The methodologies, predicted data, and detailed interpretations provided herein are designed to guide the analysis and confirm the identity, purity, and structure of [4-(Methylamino)oxan-4-yl]methanol in a laboratory setting.
Introduction to [4-(Methylamino)oxan-4-yl]methanol
[4-(Methylamino)oxan-4-yl]methanol (CAS No. 1094072-05-5) is a unique heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with both a methylamino and a hydroxymethyl group at the C4 position.[1][2] This arrangement of functional groups—a tertiary carbon bonded to an oxygen heteroatom, a secondary amine, and a primary alcohol—suggests its potential as a versatile building block in medicinal chemistry and materials science.
Molecular Structure and Properties:
-
Key Features: A central quaternary carbon, a secondary amine, a primary alcohol, and a saturated heterocyclic ring.
Accurate structural elucidation and confirmation are paramount in any research and development pipeline. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a comprehensive guide to its analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For [4-(Methylamino)oxan-4-yl]methanol, ¹H and ¹³C NMR will be essential for confirming the connectivity and chemical environment of each atom.
Expertise & Experience: Causality Behind Experimental Choices
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, the presence of exchangeable protons (N-H and O-H) in our target molecule may lead to broad signals. A D₂O exchange experiment would be a logical subsequent step to confirm these peaks, as the deuterium would replace the protons, causing their signals to disappear from the ¹H NMR spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp signal that does not overlap with most organic compound signals.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and integrations for [4-(Methylamino)oxan-4-yl]methanol. Predictions are based on established chemical shift theory and computational models.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| -CH₂-OH | ~3.5 - 3.7 | Singlet (s) | 2H | The two protons are equivalent and adjacent to the hydroxyl group. |
| -O-CH₂- (oxane) | ~3.6 - 3.8 | Triplet (t) | 4H | Protons on carbons adjacent to the ring oxygen. |
| -C-CH₂-C- (oxane) | ~1.5 - 1.7 | Triplet (t) | 4H | Protons on carbons beta to the ring oxygen. |
| -N-CH₃ | ~2.4 | Singlet (s) | 3H | Methyl group attached to the nitrogen. |
| -NH | ~1.8 - 2.5 | Broad Singlet (br s) | 1H | Exchangeable proton on the secondary amine. |
| -OH | ~2.0 - 3.0 | Broad Singlet (br s) | 1H | Exchangeable proton on the primary alcohol. |
In-depth Interpretation of ¹H NMR Spectrum
-
Oxane Ring Protons: The tetrahydropyran ring is expected to show two distinct sets of signals for the methylene protons. The protons on the carbons adjacent to the ring oxygen (C2/C6) are deshielded and will appear further downfield (~3.6-3.8 ppm) compared to the protons on C3/C5 (~1.5-1.7 ppm).
-
Hydroxymethyl Protons: The two protons of the -CH₂OH group are diastereotopic but are expected to have very similar chemical environments, likely appearing as a singlet around 3.5-3.7 ppm.
-
Methylamino Group: The N-methyl group will present as a sharp singlet at approximately 2.4 ppm, a characteristic region for such functional groups. The N-H proton itself will be a broad singlet and its position can vary depending on concentration and solvent.
-
Exchangeable Protons: The signals for the -NH and -OH protons are typically broad due to quadrupole broadening and chemical exchange. Their exact chemical shift is highly dependent on solvent, temperature, and concentration. A D₂O shake will confirm their assignment by causing the signals to disappear.
Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Notes |
| C4 (quaternary) | ~60 - 65 | The quaternary carbon bonded to N, O, and two other carbons. |
| -CH₂-OH | ~65 - 70 | Carbon of the hydroxymethyl group. |
| -O-CH₂- (oxane) | ~68 - 72 | Carbons adjacent to the ring oxygen. |
| -C-CH₂-C- (oxane) | ~30 - 35 | Carbons beta to the ring oxygen. |
| -N-CH₃ | ~35 - 40 | Methyl carbon of the amino group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of [4-(Methylamino)oxan-4-yl]methanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of ~220 ppm.
-
-
D₂O Exchange (Optional but Recommended):
-
Acquire a ¹H spectrum.
-
Add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum.
-
Observe the disappearance of the -NH and -OH signals.
-
Visualization of NMR Workflow
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3400 - 3200 | O-H (alcohol) & N-H (amine) | Stretching | Broad, Medium-Strong |
| 2950 - 2850 | C-H (alkane) | Stretching | Strong |
| 1150 - 1050 | C-O (alcohol & ether) | Stretching | Strong |
| 1470 - 1430 | C-H | Bending | Medium |
In-depth Interpretation of IR Spectrum
-
O-H and N-H Region: The most prominent feature will be a broad absorption band in the 3400-3200 cm⁻¹ region. This broadening is due to hydrogen bonding from both the alcohol (-OH) and the secondary amine (-NH) groups. It is often difficult to resolve the two separate stretches, and they typically appear as a single, broad envelope.
-
C-H Stretching Region: Sharp, strong peaks between 2950 and 2850 cm⁻¹ will confirm the presence of sp³ hybridized C-H bonds in the oxane ring and methyl/methylene groups.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions. The most significant and intense peak is expected to be the C-O stretching vibration from both the alcohol and the ether linkage in the oxane ring, appearing in the 1150-1050 cm⁻¹ range. This strong absorption is highly characteristic of alcohols and ethers.
Experimental Protocol for IR Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat sample (if liquid) or a fine powder (if solid) directly onto the ATR crystal (typically diamond or germanium).
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method is fast, requires minimal sample, and avoids the need for solvents or pellet pressing.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Visualization of IR Workflow
Caption: Workflow for ESI-HRMS analysis.
Conclusion
The comprehensive analysis provided in this guide, based on predicted NMR, IR, and MS data, offers a robust framework for the structural characterization of [4-(Methylamino)oxan-4-yl]methanol. The detailed interpretation of the expected spectral features, coupled with standardized experimental protocols, provides researchers with the necessary tools to confidently identify and verify this compound. Adherence to these analytical methodologies ensures the scientific integrity and trustworthiness of data generated in any research or drug development setting.
References
-
[4-(methylamino)oxan-4-yl]methanol, min 97%, 100 mg. Chemical information and properties. Available at: [Link]
-
PubChem. Spectral information for a related compound, (Oxan-4-yl)methanol. Available at: [Link]
